molecular formula C11H13NO2 B1414129 4-Formyl-3,N,N-trimethylbenzamide CAS No. 1289089-11-7

4-Formyl-3,N,N-trimethylbenzamide

Cat. No. B1414129
CAS RN: 1289089-11-7
M. Wt: 191.23 g/mol
InChI Key: VDOITRKIZVNZFE-UHFFFAOYSA-N
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Description

4-Formyl-3,N,N-trimethylbenzamide (FTMBA) is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. FTMBA is a white crystalline solid that belongs to the class of amides and is widely used in various fields of research such as organic chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Formyl-3,N,N-trimethylbenzamide is not well understood. However, it is believed that 4-Formyl-3,N,N-trimethylbenzamide acts as a carbonyl donor in various chemical reactions. 4-Formyl-3,N,N-trimethylbenzamide is also known to undergo various reactions such as acylation, alkylation, and reduction.
Biochemical and Physiological Effects
4-Formyl-3,N,N-trimethylbenzamide has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that 4-Formyl-3,N,N-trimethylbenzamide may have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. 4-Formyl-3,N,N-trimethylbenzamide has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

4-Formyl-3,N,N-trimethylbenzamide has several advantages for lab experiments such as its high yield, easy synthesis, and low cost. However, 4-Formyl-3,N,N-trimethylbenzamide has some limitations such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 4-Formyl-3,N,N-trimethylbenzamide. One potential direction is the synthesis of 4-Formyl-3,N,N-trimethylbenzamide derivatives with improved solubility and bioavailability. Another direction is the study of 4-Formyl-3,N,N-trimethylbenzamide's potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthetic methods for 4-Formyl-3,N,N-trimethylbenzamide could lead to the discovery of new compounds with unique properties and potential applications.
Conclusion
In conclusion, 4-Formyl-3,N,N-trimethylbenzamide is a versatile compound with potential applications in various fields of research such as organic chemistry, biochemistry, and pharmaceuticals. 4-Formyl-3,N,N-trimethylbenzamide has several advantages for lab experiments such as its high yield, easy synthesis, and low cost. However, 4-Formyl-3,N,N-trimethylbenzamide has some limitations such as its low solubility in water and potential toxicity. Future research on 4-Formyl-3,N,N-trimethylbenzamide could lead to the discovery of new compounds with unique properties and potential applications in the treatment of various diseases.

Scientific Research Applications

4-Formyl-3,N,N-trimethylbenzamide has various applications in scientific research, especially in the fields of organic chemistry, biochemistry, and pharmaceuticals. 4-Formyl-3,N,N-trimethylbenzamide is widely used as a reagent in organic synthesis for the preparation of various compounds such as amides, esters, and ketones. 4-Formyl-3,N,N-trimethylbenzamide is also used as a building block in the synthesis of various pharmaceuticals such as antihistamines and anti-inflammatory drugs.

properties

IUPAC Name

4-formyl-N,N,3-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-6-9(11(14)12(2)3)4-5-10(8)7-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOITRKIZVNZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3,N,N-trimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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